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Compound of Interest

Compound Name: Manganese sulfate heptahydrate

Cat. No.: B085169

This technical support center provides troubleshooting guides, frequently asked questions
(FAQs), and detailed experimental protocols for researchers, scientists, and drug development
professionals working on manganese recovery from industrial wastewater.

Chemical Precipitation

Chemical precipitation is a widely used method for manganese recovery, primarily through the
addition of alkaline agents to increase the pH and induce the formation of insoluble manganese
hydroxides or carbonates.[1]

Troubleshooting Guide: Chemical Precipitation
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Issue

Potential Cause(s)

Troubleshooting Steps

Low Manganese Recovery

- Incorrect pH: The pH is the
most critical factor in
manganese precipitation.
Optimal pH for hydroxide
precipitation is typically above
9.0.[1] - Presence of Interfering
lons: High concentrations of
other metals like iron,
aluminum, or magnesium can
interfere with manganese
precipitation.[2] - Inadequate
Mixing or Reaction Time:
Insufficient mixing can lead to
localized pH variations, and
inadequate reaction time may
not allow for complete

precipitation.

- Verify and Adjust pH: Use a
calibrated pH meter to ensure
the target pH is reached and
maintained throughout the
process. For hydroxide
precipitation, aim for a pH of
9.0-10.0.[1][3] For carbonate
precipitation, a pH of 8.5-9.0 is
often effective.[1] - Pre-
treatment for Interfering lons: If
iron or aluminum are present,
consider a two-step
precipitation process. First,
adjust the pH to 4.0-6.0 to
precipitate iron and aluminum
hydroxides, then filter, and
finally, raise the pH to >9.0 to
precipitate manganese.[2][3] -
Optimize Mixing and Reaction
Time: Ensure vigorous mixing
during reagent addition to
guarantee uniform pH
distribution. Allow for sufficient
reaction time (e.g., 60 minutes
or more) for the precipitation

reaction to go to completion.[1]

Co-precipitation of Other

Metals

- pH is too high: At very high
pH values, other amphoteric
metals like aluminum may re-
dissolve or co-precipitate. -
Non-selective Precipitating
Agent: Some reagents may not

be selective for manganese.

- Fine-tune pH: Carefully
control the pH to selectively
precipitate manganese.
Stepwise pH adjustment can
isolate different metal
hydroxides.[4][5] - Selective
Precipitation: Consider using
carbonate precipitation, which

can sometimes offer better
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selectivity over hydroxide
precipitation depending on the

wastewater composition.

Poor Settling of Precipitate

- Fine Particle Size: The
precipitated manganese
hydroxide or carbonate
particles may be too small,

leading to slow settling. -

Presence of Colloidal Particles:

Colloidal materials in the
wastewater can stabilize the
precipitate and prevent

settling.

- Use of
Flocculants/Coagulants: Add a
flocculant or coagulant (e.qg.,
ferric chloride) to agglomerate
the fine particles and enhance
settling.[6] - Optimize Mixing
Speed: After the initial rapid
mix for reagent dispersion, a
period of slow mixing can

promote floc formation.

High Reagent Consumption

- Wastewater Alkalinity/Acidity:
Highly acidic wastewater will
require a larger amount of
alkaline reagent to reach the
target pH.[1] - Buffering
Capacity of Wastewater: The
presence of certain ions can
create a buffering effect,
requiring more reagent to

change the pH.

- Characterize Wastewater:
Perform a titration to determine
the buffering capacity of your
wastewater and estimate the
required reagent dosage more
accurately. - Consider
Alternative Reagents: Evaluate
the cost-effectiveness of
different alkaline agents (e.g.,

lime, caustic soda, soda ash).

[1]

FAQs: Chemical Precipitation

Q1: What is the ideal pH for manganese hydroxide precipitation?

Al: The ideal pH for manganese hydroxide precipitation is generally above 9.0. At a pH below
8.0, precipitation is often incomplete. Significant removal is typically observed when the pH is
raised to 9.0 and above.[1]

Q2: How can | selectively precipitate manganese in the presence of iron?
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A2: A two-stage pH adjustment is a common and effective method. First, increase the pH to a
range of 3.5 to 5.0 to precipitate iron as ferric hydroxide (Fe(OH)s). After filtering out the iron
precipitate, further increase the pH of the remaining solution to above 9.0 to precipitate
manganese hydroxide (Mn(OH)2).[3][4]

Q3: My manganese precipitate is not settling well. What can | do?

A3: Poor settling is often due to the formation of very fine particles. To improve settling, you can
introduce a flocculation step after precipitation. This involves adding a flocculant and providing
a period of slow, gentle mixing to encourage the small particles to agglomerate into larger,
faster-settling flocs.[6]

Experimental Protocol: Hydroxide Precipitation of
Manganese

This protocol outlines a laboratory-scale procedure for recovering manganese from an
industrial wastewater sample via hydroxide precipitation.

1. Materials and Equipment:

o Wastewater sample containing manganese

e Sodium hydroxide (NaOH) solution (1 M)

e Hydrochloric acid (HCI) solution (1 M, for pH adjustment if overshot)

o Beakers (appropriate size for sample volume)

e Magnetic stirrer and stir bar

o Calibrated pH meter

« Filtration apparatus (e.g., vacuum filtration with filter paper)

e Drying oven

e Analytical balance

¢ Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption
Spectroscopy (AAS) for manganese concentration analysis

2. Procedure:
o Sample Characterization:

o Take an initial sample of the wastewater and measure the initial pH.
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o Analyze the initial manganese concentration using ICP-OES or AAS. Also, analyze for
other major metal ions (e.g., Fe, Al, Mg, Ca) to understand the matrix.

e pH Adjustment and Precipitation:

[¢]

Place a known volume of the wastewater (e.g., 500 mL) in a beaker with a magnetic stir
bar.

o Begin stirring the solution at a moderate speed.

o Slowly add the 1 M NaOH solution dropwise while continuously monitoring the pH with a
calibrated pH meter.

o Continue adding NaOH until the pH of the solution reaches and stabilizes at a target value
between 9.0 and 10.0.

o Once the target pH is reached, continue stirring for a predetermined reaction time (e.g., 60
minutes) to allow for complete precipitation.

o Settling and Filtration:

o

Turn off the stirrer and allow the precipitate to settle for at least 30 minutes.

[¢]

Carefully decant the supernatant (the clear liquid above the settled solid).

o

Filter the remaining slurry containing the precipitate using a vacuum filtration apparatus.

[e]

Wash the collected precipitate with deionized water to remove any entrained impurities.
e Drying and Analysis:

o Transfer the filtered precipitate to a pre-weighed container and dry it in an oven at 105°C
until a constant weight is achieved.

o Analyze a sample of the dried precipitate to determine its manganese content and purity.

o Analyze the filtered supernatant for residual manganese concentration to calculate the
recovery efficiency.
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5. Calculation of Recovery Efficiency:

Recovery Efficiency (%) = [ (Initial Mn Concentration - Final Mn Concentration) / Initial Mn
Concentration ] * 100

Process Logic: Two-Stage Precipitation for Mn and
Fe Separation
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Caption: Workflow for selective precipitation of iron and manganese.
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Adsorption

Adsorption is a surface phenomenon where manganese ions in the wastewater bind to the
surface of a solid adsorbent material.

Troubleshooting Guide: Adsorption
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Issue

Potential Cause(s)

Troubleshooting Steps

Low Manganese Removal

- Inappropriate pH: Adsorption
of Mn(ll) is highly pH-
dependent. At low pH,
competition from H+ ions can
reduce manganese uptake.[1]
- Saturated Adsorbent: The
adsorbent has reached its
maximum capacity and can no
longer bind manganese ions. -
Insufficient Contact Time: The
contact time between the
wastewater and the adsorbent
may be too short for
equilibrium to be reached. -
Poor Adsorbent Selection: The
chosen adsorbent may have a

low affinity for manganese.

- Optimize pH: Adjust the pH of
the wastewater to the optimal
range for your adsorbent. For
many adsorbents, a pH
between 5.0 and 8.0 is
favorable for Mn(Il) adsorption.
[1] - Regenerate or Replace
Adsorbent: If the adsorbent is
saturated, it needs to be
regenerated or replaced.
Regeneration methods depend
on the adsorbent and may
involve acid washing. -
Increase Contact Time:
Increase the mixing time or
reduce the flow rate in a
column setup to allow for
sufficient contact.[7] - Evaluate
Different Adsorbents: Test
different adsorbent materials
(e.g., activated carbon,
zeolites, bio-adsorbents) to
find one with a higher capacity

for manganese.[8]

Adsorbent Fouling

- Presence of Suspended
Solids: Suspended solids in
the wastewater can clog the
pores of the adsorbent,
reducing its surface area. -
Biofilm Growth: Microbial
growth on the adsorbent
surface can block active sites.

- Pre-filtration: Filter the
wastewater to remove
suspended solids before it
comes into contact with the
adsorbent. - Control Biological
Growth: If biofouling is an
issue, consider pre-disinfection
of the wastewater or periodic

cleaning of the adsorbent bed.
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- Select a Stable Adsorbent:

- Unstable Adsorbent: The Choose an adsorbent that is
adsorbent material itself may known to be stable within the
] not be stable under the pH and chemical matrix of your
Leaching of Adsorbent ) -
operating conditions (e.g., wastewater. - Pre-wash
Components
extreme pH) and could leach Adsorbent: Wash the
components into the treated adsorbent with deionized water
water. before use to remove any

leachable impurities.

FAQs: Adsorption

Q1: What is the effect of pH on manganese adsorption?

Al: The pH of the wastewater significantly impacts manganese adsorption. Generally, as the
pH increases, the adsorption of Mn(ll) also increases. This is because at lower pH values,
there is a higher concentration of H+ ions, which compete with the positively charged Mn(ll)
ions for the active binding sites on the adsorbent surface.[1]

Q2: How do | know if my adsorbent is saturated?

A2: In a batch experiment, saturation is reached when the concentration of manganese in the
solution no longer decreases with increased contact time. In a column setup, saturation is
indicated by "breakthrough,” where the concentration of manganese in the effluent starts to rise
above a target level.

Q3: Can | reuse the adsorbent?

A3: In many cases, yes. The reusability of an adsorbent depends on the ability to effectively
regenerate it. Regeneration typically involves washing the adsorbent with a solution (e.g., an
acid) that desorbs the manganese, making the active sites available again. The feasibility of
regeneration depends on the specific adsorbent and the cost-effectiveness of the process.

Experimental Protocol: Batch Adsorption of
Manganese
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This protocol describes a laboratory procedure to evaluate the manganese adsorption capacity
of an adsorbent material.

1. Materials and Equipment:

o Adsorbent material (e.g., granular activated carbon)

¢ Synthetic manganese solution of known concentration (or actual wastewater)
¢ Solutions for pH adjustment (e.g., 0.1 M NaOH and 0.1 M HCI)

e Conical flasks or beakers

o Shaker or magnetic stirrers

o Calibrated pH meter

o Filtration apparatus

e ICP-OES or AAS for manganese analysis

2. Procedure:
e Adsorbent Preparation:
o Wash the adsorbent with deionized water to remove fines and impurities.

o Dry the adsorbent in an oven at a specified temperature (e.g., 105°C) until a constant
weight is achieved.

o Batch Adsorption Experiments:

o Prepare a series of flasks, each containing a fixed volume of the manganese solution
(e.g., 100 mL).

o Adjust the pH of the solution in each flask to the desired value.
o Add a precise amount of the prepared adsorbent to each flask (e.g., 0.1 g).

o Place the flasks on a shaker and agitate at a constant speed (e.g., 150 rpm) for a
predetermined contact time. To determine the equilibrium time, samples can be taken at
various time intervals (e.g., 15, 30, 60, 120, 240 minutes).

o After the desired contact time, filter the samples to separate the adsorbent from the
solution.
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Analysis:
o Measure the final pH of the filtered solution.

o Analyze the final manganese concentration in the filtrate using ICP-OES or AAS.

I

. Data Analysis:

Calculate the amount of manganese adsorbed per unit mass of adsorbent (g_e) using the
following equation: g_e = (C_o - C_e) *V/ m where:

g_e is the adsorption capacity at equilibrium (mg/qg)

C_o is the initial manganese concentration (mg/L)

C_e is the equilibrium manganese concentration (mg/L)

V is the volume of the solution (L)

m is the mass of the adsorbent (g)

Plot g_e versus C_e to generate an adsorption isotherm (e.g., Langmuir or Freundlich).

Adsorption Troubleshooting Logic
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Caption: Decision tree for troubleshooting low manganese removal by adsorption.

Oxidation and Filtration
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This method involves converting soluble manganese (Mn2*) into insoluble manganese oxides
(e.g., MnO32) using a chemical oxidant, followed by physical removal of the resulting particles
through filtration.[9]

Troubleshooting Guide: Oxidation and Filtration
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Issue

Potential Cause(s)

Troubleshooting Steps

Incomplete Oxidation

- Insufficient Oxidant Dose:
The amount of oxidant added
may not be enough to oxidize
all the soluble manganese. -
Short Contact Time: The
reaction time between the
oxidant and the wastewater
may be too short. -
Unfavorable pH: The efficiency
of some oxidants is pH-
dependent. For example,
chlorine is less effective at
lower pH.[9] - Presence of
Other Reductants: Other
substances in the wastewater
may consume the oxidant,
reducing the amount available

for manganese oxidation.

- Increase Oxidant Dose:
Perform jar tests to determine
the optimal oxidant dose. -
Increase Contact Time:
Provide a longer reaction time
before filtration. - Adjust pH:
Adjust the pH to the optimal
range for the chosen oxidant.
For chlorine, a higher pH (>9)
is more effective.[9] - Pre-
treatment: If possible, remove
other reducing agents before
adding the oxidant for

manganese removal.

Filter Clogging

- High Solids Loading: A high
concentration of precipitated
manganese oxide can quickly
clog the filter. - Ineffective
Backwashing: The
backwashing procedure may
not be effectively removing the
accumulated solids from the

filter media.

- Optimize Pre-treatment:
Ensure efficient settling of the
precipitate before filtration to
reduce the solids load on the
filter. - Improve Backwashing:
Increase the frequency,
duration, or intensity of the

backwash cycle.

Pink/Purple Water in Effluent

- Excess Potassium
Permanganate: If using
potassium permanganate
(KMnOa) as the oxidant, an
overdose will result in a
characteristic pink or purple

color in the treated water.

- Reduce Oxidant Dose:
Carefully control the dosage of
potassium permanganate to
avoid overdosing. Use online
monitoring or frequent grab
samples to adjust the dose in

real-time.
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FAQs: Oxidation and Filtration

Q1: What are the common oxidants used for manganese removal?

Al: Common oxidants include free chlorine, chlorine dioxide, potassium permanganate, and
ozone. The choice of oxidant depends on factors such as the initial manganese concentration,
pH of the water, presence of other contaminants, and cost.[9][10]

Q2: Why is my chlorine oxidation of manganese not working well at neutral pH?

A2: The oxidation of manganese by free chlorine is a relatively slow reaction at neutral pH. To
be effective within the typical contact times of a treatment plant, the pH needs to be raised to
above 9.0.[9]

Q3: What is "greensand" filtration?

A3: Manganese greensand is a filter media coated with manganese dioxide. This coating can
adsorb soluble manganese from the water. The adsorbed manganese is then oxidized by an
oxidant (like potassium permanganate) that is either continuously fed or used to periodically
regenerate the media. This process combines adsorption and oxidation on the filter media
itself.[9]

Electrochemical Methods

Electrochemical methods utilize an electric current to either directly oxidize manganese at the
anode or generate coagulants in-situ to remove manganese.

Troubleshooting Guide: Electrochemical Methods

© 2025 BenchChem. All rights reserved. 16/ 21 Tech Support


https://wcwc.ca/wp-content/uploads/2020/06/WCWC-Fact-Sheet_Vol-2_Issue-4_Removal-of-Manganese-from-Drinking-Water.pdf
https://pinnacleozone.com/resources/blogs/optimizing-manganese-removal-through-targeted-ozone-oxidation/
https://wcwc.ca/wp-content/uploads/2020/06/WCWC-Fact-Sheet_Vol-2_Issue-4_Removal-of-Manganese-from-Drinking-Water.pdf
https://wcwc.ca/wp-content/uploads/2020/06/WCWC-Fact-Sheet_Vol-2_Issue-4_Removal-of-Manganese-from-Drinking-Water.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization

Check Availability & Pricing

Issue

Potential Cause(s)

Troubleshooting Steps

Low Manganese Removal

Efficiency

- Incorrect Voltage/Current
Density: The applied voltage or
current density may be too low
for efficient manganese
oxidation or coagulant
generation.[11][12] - Electrode
Passivation: A non-conductive
layer can form on the electrode
surface, inhibiting the
electrochemical reactions. -
Unsuitable Electrode Material:
The chosen electrode material
may not be effective for

manganese removal.

- Optimize Electrical
Parameters: Experiment with
different voltages and current
densities to find the optimal
operating conditions. - Clean
Electrodes: Periodically clean
the electrodes to remove any
passivating layers. This can
sometimes be achieved by
reversing the polarity of the
electrodes. - Select
Appropriate Electrodes: For
electro-oxidation, materials like
carbon cloth or platinum can
be effective.[11][12] For
electrocoagulation, iron or
aluminum electrodes are

commonly used.

High Energy Consumption

- High Solution Resistance:
The conductivity of the
wastewater may be low,
leading to high electrical
resistance and energy loss. -
Large Electrode Gap: A large
distance between the
electrodes increases the

solution resistance.

- Increase Conductivity: If
feasible, the conductivity of the
wastewater can be increased
by adding a supporting
electrolyte. - Reduce Electrode
Gap: Minimize the distance
between the anode and
cathode without causing a

short circuit.

Electrode

Corrosion/Degradation

- Aggressive Wastewater
Matrix: The wastewater may
contain corrosive substances
(e.g., high chloride
concentration) that attack the
electrode material. - High

Current Density: Operating at

- Use Corrosion-Resistant
Electrodes: Select electrode
materials that are resistant to
the specific chemical
composition of the wastewater.
- Operate at Optimal Current
Density: Avoid excessively

high current densities that can
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very high current densities can  lead to premature electrode

accelerate electrode wear. failure.

FAQs: Electrochemical Methods

Q1: What is the main advantage of electrochemical manganese removal?

Al: A key advantage is the potential to remove manganese at a lower pH compared to
chemical precipitation, which can reduce the need for large amounts of chemical addition for
pH adjustment.[11] Electrochemical methods can also be more easily automated.

Q2: What is the difference between electro-oxidation and electrocoagulation for manganese

removal?

A2: In electro-oxidation, soluble Mn(ll) is directly oxidized to insoluble manganese oxides at the
anode. In electrocoagulation, a sacrificial anode (usually iron or aluminum) dissolves to
produce coagulants (like Fe(OH)s) in the water. These coagulants then remove manganese
through adsorption and co-precipitation.[13]

Q3: What are some common electrode materials used?

A3: For electro-oxidation, dimensionally stable anodes (DSASs) or carbon-based materials are
often used.[11] For electrocoagulation, iron and aluminum are the most common electrode
materials.[13]

Quantitative Data Summary
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Typical
Recovery )
Key Parameters Recovery Advantages Disadvantages
Method o
Efficiency
Can produce
Simple, relatively  large volumes of
Hydroxide pH: 9.0 - 10.0[1] low cost of sludge, potential
o >95%
Precipitation [3] reagents (e.g., for co-
lime). precipitation of
other metals.
Can offer better Reagent (soda
Carbonate selectivity than ash) can be
o pH: 8.5 - 9.0[1] >90% ] ]
Precipitation hydroxide more expensive
precipitation. than lime.
Adsorbent can
) become
High removal
] 80-99% - saturated and
Adsorption efficiency, ]
] pH: 5.0 - 8.0[1] (depends on ) require
(Activated potential for )
[14] adsorbent and regeneration or
Carbon) - adsorbent
conditions)[7] ] replacement,
regeneration. _
potential for
fouling.
Risk of
Oxidation Rapid reaction, overdosing
(KMnOa4) + pH: 7.2 - 7.3[15] >98% effective at near-  leading to pink
Filtration neutral pH. water, higher
chemical cost.
Higher ener
Effective at low J ) i
_ _ consumption,
Electrochemical Voltage: 3.5-5.0 pH, no chemical )
>93%[11] potential for

Oxidation

V[11]

addition required

for oxidation.

electrode

passivation.[12]

© 2025 BenchChem. All rights reserved.

19/21

Tech Support


https://www.mdpi.com/2073-4441/11/12/2493
https://www.researchgate.net/publication/326147812_Manganese_and_iron_recovery_from_groundwater_treatment_sludge_by_reductive_acid_leaching_and_hydroxide_precipitation
https://www.mdpi.com/2073-4441/11/12/2493
https://www.mdpi.com/2073-4441/11/12/2493
https://pmc.ncbi.nlm.nih.gov/articles/PMC7536304/
https://www.researchgate.net/publication/260945073_Removal_of_manganese_by_using_activated_carbon_as_biosorbent
https://www.suezwaterhandbook.com/processes-and-technologies/drinking-water-treatment/specifics-water-treatment/manganese-removal
http://imwa.de/docs/imwa_2024/IMWA2024_Doyle_151.pdf
http://imwa.de/docs/imwa_2024/IMWA2024_Doyle_151.pdf
https://www.mdpi.com/2075-4701/15/5/562
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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